2-Bromo-5-phenylcyclohexane-1,3-dione
Description
Contextualizing 2-Bromo-5-phenylcyclohexane-1,3-dione within the Broader Class of Cyclohexane-1,3-diones
Cyclohexane-1,3-dione and its derivatives are fundamental precursors in synthetic organic chemistry. researchgate.nettandfonline.com They serve as versatile building blocks for constructing a wide array of more complex molecules, including pharmaceuticals, natural products, and various heterocyclic systems. researchgate.netgoogle.com The synthetic utility of the cyclohexane-1,3-dione scaffold is largely due to the presence of highly reactive sites within the molecule. tandfonline.comjournalcra.com
The key structural feature is the methylene (B1212753) group positioned between the two carbonyls (the C2 position). The protons on this carbon are significantly acidic because the resulting negative charge (enolate) is stabilized by resonance across both adjacent carbonyl groups. pressbooks.pubpearson.com This acidity facilitates a variety of chemical transformations, including alkylation and condensation reactions.
Furthermore, cyclohexane-1,3-diones exist in equilibrium with their enol tautomers. wikipedia.org This enol form is also reactive, participating in reactions with electrophiles. journalcra.com The parent compound, 5-phenylcyclohexane-1,3-dione (B1588847), is used as a precursor in the synthesis of diverse structures such as benzophenanthridine and hexahydrobenzo[a]phenanthridin-4-one derivatives. chemicalbook.comsigmaaldrich.com The introduction of a bromine atom at the C2 position, as seen in this compound, builds upon this reactive framework, adding a new dimension of synthetic potential.
| Property | 5-Phenylcyclohexane-1,3-dione | This compound |
| CAS Number | 493-72-1 | 913718-17-9 |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₁BrO₂ |
| Molecular Weight | 188.22 g/mol | 267.12 g/mol |
| Melting Point | 188 °C | Not available |
Significance of α-Halo-β-Dicarbonyl Compounds in Contemporary Synthetic Methodologies
α-Halo-β-dicarbonyl compounds, a category that includes this compound, are highly valued intermediates in organic synthesis. nih.govmdpi.com Their significance stems from their bifunctional nature, possessing two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity allows for a wide range of transformations.
The presence of the carbonyl group enhances the reactivity of the carbon-halogen bond toward nucleophilic substitution. nih.gov This makes α-haloketones potent alkylating agents. wikipedia.org They readily react with a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, which is a cornerstone for the synthesis of many heterocyclic compounds like thiazoles and pyrroles. nih.govwikipedia.org
Moreover, the hydrogen atoms on the carbon adjacent to both a carbonyl group and a halogenated carbon are acidic. This acidity can be exploited in base-mediated reactions such as the Favorskii rearrangement. wikipedia.org The general reactivity of α-haloketones is summarized in the table below. These compounds are crucial building blocks for creating complex molecular architectures and are key precursors for many pharmacologically important molecules. mdpi.comresearchgate.net
| Reaction Type | Description |
| Nucleophilic Substitution (Sₙ2) | The halogen acts as a leaving group, and the α-carbon is attacked by various nucleophiles. This is a common pathway for forming new carbon-carbon or carbon-heteroatom bonds. jove.com |
| Heterocycle Synthesis | They serve as precursors for heterocycles by reacting with bifunctional nucleophiles. For instance, reaction with thioamides can yield thiazoles. wikipedia.org |
| Favorskii Rearrangement | In the presence of a base, an enolate is formed which can displace the halide to form a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid derivative. wikipedia.org |
| Precursors to other Functional Groups | α-Halo ketones can be converted to other functional groups, such as alkenes through treatment with hydrazine (B178648) or dehalogenated via reductive processes. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMBPUUXXSWXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Design for 2 Bromo 5 Phenylcyclohexane 1,3 Dione
Regioselective Bromination of 5-Phenylcyclohexane-1,3-dione (B1588847)
The key to the synthesis of 2-Bromo-5-phenylcyclohexane-1,3-dione lies in the regioselective bromination of the starting material, 5-phenylcyclohexane-1,3-dione. The methylene (B1212753) group at the C2 position, flanked by two carbonyl groups, is highly activated and thus susceptible to electrophilic substitution.
N-Bromosuccinimide (NBS)-Mediated Bromination: Reaction Conditions and Mechanistic Insights.psu.edunih.govrsc.org
N-Bromosuccinimide (NBS) is a widely employed reagent for the selective bromination of positions alpha to carbonyl groups. organic-chemistry.org Its ease of handling and generally high selectivity make it a preferred choice over liquid bromine. nih.gov
The mechanism of α-bromination of ketones and β-dicarbonyl compounds in the presence of an acid catalyst proceeds through an enol intermediate. The initial step involves the protonation of one of the carbonyl oxygens by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent deprotonation of the α-carbon by a weak base (such as the conjugate base of the acid catalyst or the solvent) leads to the formation of a nucleophilic enol. This enol then attacks the electrophilic bromine of NBS in a rate-determining step to form a protonated α-bromo ketone. The final step is the deprotonation of the carbonyl oxygen to yield the α-bromo dione (B5365651) and regenerate the acid catalyst. The acid catalysis is crucial as it accelerates the tautomerization of the keto form to the more reactive enol form.
For 5-phenylcyclohexane-1,3-dione, the enolization is highly favored at the C2 position due to the inductive effect of the two adjacent carbonyl groups, which increases the acidity of the C2 protons. This preferential enolization is the basis for the high regioselectivity observed in the α-bromination of this substrate.
The efficiency and selectivity of the NBS-mediated bromination are highly dependent on the reaction conditions. The choice of solvent can influence the reaction rate and the solubility of the reactants. Protic solvents can participate in hydrogen bonding and may affect the enolization equilibrium. Aprotic solvents are often used to avoid such interactions.
The catalyst loading is another critical parameter. A sufficient amount of acid catalyst is required to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions. The reaction temperature also plays a significant role; higher temperatures generally increase the reaction rate but may decrease selectivity. Finally, the molar ratio of the reactants, particularly the ratio of the substrate to NBS, needs to be carefully controlled to avoid over-bromination and the formation of di- or poly-brominated products.
While specific optimization data for 5-phenylcyclohexane-1,3-dione is not extensively available in the public domain, general principles for the α-bromination of dicarbonyl compounds can be applied. A systematic approach to optimizing these parameters would involve varying one parameter at a time while keeping others constant and monitoring the reaction progress and product yield, for instance, through techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Based on related studies, a hypothetical optimization table could be structured as follows:
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Molar Ratio (Substrate:NBS) | Yield (%) |
| 1 | Dichloromethane | Acetic Acid (10) | 25 | 1:1.1 | In progress |
| 2 | Acetonitrile | p-Toluenesulfonic acid (5) | 25 | 1:1.1 | In progress |
| 3 | Tetrahydrofuran | Sulfuric Acid (cat.) | 0 | 1:1.05 | In progress |
| 4 | Dichloromethane | Acetic Acid (10) | 40 | 1:1.1 | In progress |
This table is illustrative and represents a typical experimental design for optimizing a chemical reaction.
In recent years, there has been a growing interest in developing solvent-free reaction conditions to align with the principles of green chemistry. Solvent-free, or solid-state, reactions can offer advantages such as reduced waste, easier product isolation, and sometimes, enhanced reaction rates and selectivities.
A study on the solvent-free bromination of 1,3-diketones and β-keto esters with NBS has demonstrated the feasibility of this approach for substrates similar to 5-phenylcyclohexane-1,3-dione. psu.edursc.org In this protocol, the solid reactants are triturated (ground together) at room temperature. The reaction proceeds to completion in a short time, and the product can be isolated by simply washing the reaction mixture with water to remove the succinimide (B58015) byproduct. psu.edu
For the closely related substrate, 4-phenylcyclohexane-1,3-dione, a solvent-free reaction with NBS was successful, yielding the monobrominated product in high yield. psu.edu This suggests that a similar protocol would be effective for the synthesis of this compound.
Table of Solvent-Free Bromination of a Related Substrate psu.edu
| Substrate | Product | Yield (%) |
| 4-Phenylcyclohexane-1,3-dione | 2-Bromo-4-phenylcyclohexane-1,3-dione | 88 |
Alternative Brominating Agents and Strategic Approaches
While NBS is a highly effective reagent for the α-bromination of 5-phenylcyclohexane-1,3-dione, other brominating agents can also be employed.
Molecular bromine (Br₂) is a classic and potent brominating agent. In the presence of an acid catalyst, it can be used for the α-bromination of ketones and dicarbonyl compounds. The mechanism is similar to that of NBS, involving the formation of an enol intermediate which then attacks a bromine molecule. The electrophilic bromine atom is transferred to the α-carbon, and a bromide ion is released.
However, the use of molecular bromine has several drawbacks. It is a highly corrosive and toxic liquid, making it more hazardous to handle than solid NBS. Furthermore, the reaction with Br₂ can be less selective, potentially leading to the formation of multiple brominated products and other side reactions. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to achieve the desired monobromination.
In related systems, the electrophilic addition of bromine to the enol form of cyclic diones has been well-established. The stereochemistry of the addition can be influenced by the structure of the substrate and the reaction conditions. For 5-phenylcyclohexane-1,3-dione, the attack of bromine on the enol would likely occur from the less sterically hindered face of the molecule.
Utilization of Dess-Martin Periodinane (DMP) and Tetraethylammonium (B1195904) Bromide (TEAB) in α-Bromination
A mild and efficient method for the α-bromination of 1,3-dicarbonyl compounds involves the use of Dess-Martin periodinane (DMP) in conjunction with tetraethylammonium bromide (TEAB). researchgate.net This approach provides a selective route to α-bromo-1,3-diones under gentle reaction conditions. researchgate.net DMP, a hypervalent iodine reagent, is well-regarded for its role as a mild oxidant, typically used for converting alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.org In this bromination reaction, DMP acts as an activator for the bromide source.
The reaction proceeds by treating the 1,3-dicarbonyl substrate, such as 5-phenylcyclohexane-1,3-dione, with DMP and TEAB. This combination facilitates the electrophilic bromination at the α-position (C2) of the dione. The process is valued for its operational simplicity and the avoidance of harsh or hazardous reagents like molecular bromine. researchgate.net Research has shown this method to be expeditious, yielding the desired α-brominated products in high yields. researchgate.net
Table 1: Key Features of DMP/TEAB Mediated α-Bromination
| Feature | Description |
|---|---|
| Reagents | Dess-Martin Periodinane (DMP), Tetraethylammonium Bromide (TEAB) |
| Substrate | 1,3-Dicarbonyl Compounds (e.g., 5-phenylcyclohexane-1,3-dione) |
| Product | α-Bromo-1,3-dicarbonyl Compounds |
| Conditions | Mild, often at 0°C in a solvent like acetonitrile |
| Advantages | High yields, high selectivity, rapid reaction, avoids hazardous Br₂ |
Investigations into Trihaloisocyanuric Acids for Regioselective Halogenation
Trihaloisocyanuric acids, such as Trichloroisocyanuric acid (TCCA) and Tribromoisocyanuric acid (TBCA), have emerged as effective and convenient reagents for the regioselective halogenation of β-dicarbonyl compounds. researchgate.netresearchgate.net These reagents are stable, easy to handle, and commercially available solids, making them attractive alternatives to traditional halogenating agents. researchgate.netresearchgate.net Their application in the synthesis of α-halo β-dicarbonyl compounds is noted for its high degree of control. researchgate.net
The reaction's stoichiometry is a key determinant of the final product. The use of 0.34 mole equivalents of TCCA or TBCA relative to the β-dicarbonyl substrate leads to the formation of the corresponding α-monohalo compound regioselectively. researchgate.net If the amount of the trihaloisocyanuric acid is increased to 0.68 mole equivalents, the α,α-dihalo β-dicarbonyl compound is produced. researchgate.net
TCCA can act as a source of electrophilic chlorine (Cl⁺), which is crucial for the halogenation of the enol form of the 1,3-dione. researchgate.netresearchgate.net This methodology aligns with green chemistry principles, as the main byproduct is cyanuric acid, which can be recycled to regenerate the reagent. researchgate.net The reactions are versatile and can be applied to a range of substrates, including cyclic ketones and 1,3-diketones. researchgate.netniscpr.res.in
Table 2: Regioselective Halogenation with Trihaloisocyanuric Acids
| Reagent Equivalents | Product |
|---|---|
| 0.34 | α-Monohalo β-dicarbonyl compound |
Precursor Synthesis: Advanced Routes to 5-Phenylcyclohexane-1,3-dione
Michael-Claisen Condensation Processes for the Construction of Substituted Cyclohexane-1,3-diones
The construction of the cyclohexane-1,3-dione framework is frequently achieved through a sequence involving Michael addition followed by a Claisen condensation. This powerful strategy allows for the formation of the six-membered ring from acyclic precursors. The synthesis of dimedone (5,5-dimethylcyclohexane-1,3-dione), for example, utilizes the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation. studycorgi.com This general principle can be adapted to synthesize a variety of substituted cyclohexane-1,3-diones.
Regioselective Michael-Claisen Annulation using Acetone (B3395972) Derivatives and α,β-Unsaturated Esters
A significant advancement in this area is the development of a regioselective, one-pot consecutive Michael-Claisen process. organic-chemistry.orggoogle.com This method enables the synthesis of substituted cyclohexane-1,3-diones starting from acetone or its derivatives and α,β-unsaturated esters. google.comresearchgate.net The reaction exhibits remarkable regioselectivity, where the Michael addition occurs through the nucleophilic attack from the more hindered site of the ketone enolate. researchgate.net
This process overcomes previous challenges associated with the high reactivity of unsubstituted acetone, which often led to complex mixtures. organic-chemistry.org By carefully controlling reaction conditions, such as preparing the acetone enolate at low temperatures (-10 °C to 0 °C) with a base like sodium hydride, the desired cyclohexane-1,3-dione derivatives can be obtained in good yields with minimal byproducts. organic-chemistry.org This methodology has proven to be scalable, demonstrating its practical utility for producing these important intermediates. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed α-Arylation Strategies for Cyclic β-Dicarbonyl Compounds
Palladium-catalyzed cross-coupling reactions represent a modern and highly effective strategy for forming carbon-carbon bonds. The α-arylation of cyclic β-dicarbonyl compounds is a powerful method for introducing an aryl substituent, such as the phenyl group in 5-phenylcyclohexane-1,3-dione, directly onto the dione ring. nih.gov
This transformation typically involves the coupling of a cyclic β-dicarbonyl compound with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov Research has shown that catalyst systems like Pd(t-Bu₃P)₂ combined with phosphine (B1218219) ligands such as Xphos are highly efficient for this purpose. nih.govewha.ac.kr The reaction is generally carried out in a solvent like 1,4-dioxane (B91453) under reflux, with a base such as cesium carbonate (Cs₂CO₃) to facilitate the reaction. nih.govewha.ac.kr This method is applicable to a diverse range of five- to seven-membered cyclic β-dicarbonyl compounds and various substituted aryl halides, making it a versatile tool for synthesizing α-aryl derivatives. nih.govdocumentsdelivered.com
Table 3: Typical Conditions for Palladium-Catalyzed α-Arylation
| Component | Example |
|---|---|
| Catalyst | Pd(t-Bu₃P)₂ |
| Ligand | Xphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Reactants | Cyclic β-dicarbonyl, Aryl halide |
Condensation Reactions in 5-Phenylcyclohexane-1,3-dione Scaffolding
Condensation reactions are fundamental to both the synthesis of the 5-phenylcyclohexane-1,3-dione scaffold and its subsequent derivatization. The core structure itself can be prepared through the condensation of a suitable dicarbonyl compound with an aldehyde, for instance, the reaction between cyclohexane-1,3-dione and benzaldehyde.
Once formed, 5-phenylcyclohexane-1,3-dione is a versatile building block that readily participates in further condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an active methylene compound (like the C2 position of the dione) with an aldehyde or ketone. sci-hub.se This reaction, often catalyzed by an amine like piperidine, leads to the formation of an α,β-unsaturated product after dehydration. sci-hub.se The reactivity of 5-phenylcyclohexane-1,3-dione in such condensations allows for the synthesis of complex heterocyclic systems, including xanthenes and benzophenanthridine derivatives. sigmaaldrich.comresearchgate.net
Desymmetrisation Strategies in the Synthesis of Cyclohexane-1,3-dione Derivatives
Desymmetrization is a powerful strategy for the asymmetric synthesis of chiral molecules from readily available prochiral precursors. In the context of cyclohexane-1,3-dione derivatives, a prochiral starting material like 5-phenylcyclohexane-1,3-dione possesses a plane of symmetry. A chemical transformation that selectively modifies one of its two equivalent carbonyl groups or adjacent positions breaks this symmetry, leading to the formation of a chiral, non-racemic product.
Organocatalysis has emerged as a particularly effective tool for the desymmetrization of prochiral cyclohexane-1,3-diones. rsc.org These methods often involve the use of small chiral organic molecules (organocatalysts) to create a chiral environment for the reaction, thereby directing the formation of one enantiomer preferentially. For instance, the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones has been achieved by merging iminium and enamine activation pathways. rsc.org This approach can facilitate tandem annulation reactions that proceed through a sequence of steps, such as an oxa-Michael addition followed by an intramolecular aldol (B89426) reaction. rsc.org
Another significant advancement is the desymmetrization of 1,3-diones through catalytic enantioselective condensation with reagents like hydrazine (B178648). nih.gov This strategy has proven effective for creating chiral pyrazole-containing structures. N-Heterocyclic Carbenes (NHCs) have also been utilized as powerful organocatalysts for the desymmetrization of cyclic 1,3-diketones, enabling the construction of complex molecules with multiple stereogenic centers. nih.govntu.edu.sg These reactions demonstrate the versatility of using a catalytic asymmetric approach to break the symmetry of the dione ring system, a foundational step that could be applied to the synthesis of chiral precursors for this compound.
The table below summarizes representative organocatalytic systems used in the desymmetrization of cyclohexane-1,3-dione derivatives.
| Catalyst Type | Reaction Type | Substrate Class | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Amine (e.g., prolinol derivatives) | Intramolecular Aldol / Annulation | Enal-tethered cyclohexane-1,3-diones | High enantioselectivity through merged iminium/enamine activation. | rsc.org |
| N-Heterocyclic Carbene (NHC) | Intramolecular Stetter / Annulation | Cyclic 1,3-diketones | Efficient construction of multiple stereogenic centers, including quaternary centers. | nih.govntu.edu.sg |
| Bifunctional Catalyst (e.g., chiral phosphoric acid) | Condensation with Hydrazine | Prochiral 1,3-diones | Asymmetric synthesis of chiral pyrazole-containing heterocycles. | nih.gov |
Enantioselective Synthesis Approaches and Catalytic Methods for Stereocontrol
Achieving stereocontrol in the synthesis of this compound requires a method that can selectively introduce the bromine atom and control the chirality at the C5 position, resulting in a specific stereoisomer. While direct, one-step enantioselective synthesis of this specific molecule is not widely documented, several catalytic strategies for stereocontrol in related cyclohexane (B81311) systems can be applied. These approaches generally fall into two categories: direct catalytic asymmetric functionalization of a prochiral precursor or the diastereoselective functionalization of a chiral intermediate.
One potential pathway is the direct enantioselective α-bromination of 5-phenylcyclohexane-1,3-dione. This would involve a chiral catalyst—either a metal complex or an organocatalyst—that coordinates to the substrate and delivers the bromine electrophile to one specific face of the enol or enolate intermediate. Such catalytic asymmetric halogenations are a well-established field and provide a direct route to chiral α-haloketones.
A second, more modular approach involves the initial enantioselective synthesis of a chiral 5-phenylcyclohexane-1,3-dione derivative, followed by a diastereoselective bromination. The desymmetrization strategies discussed in the previous section are ideal for the first step. Once a chiral scaffold is established, the existing stereocenter at C5 can direct the approach of the brominating agent to the C2 position. This substrate-controlled diastereoselectivity is a reliable method for establishing a second stereocenter.
Advanced catalytic methods offer precise stereocontrol. For example, chiral transition metal complexes, such as those based on rhodium or gold, are known to catalyze a wide range of asymmetric transformations. ntu.ac.uknih.gov Chiral Rh(III) complexes have been used for enantioselective C-H functionalization to create biaryl atropisomers, demonstrating their capacity to operate in highly specific chiral environments. ntu.ac.uk Similarly, organocatalysis provides a metal-free alternative for stereocontrol. The Jørgensen-Hayashi organocatalyst, for instance, has been successfully employed in the stereocontrolled synthesis of chiral 1,3-cyclohexadienals, highlighting its utility in controlling stereochemistry within a six-membered ring system. plos.org
The table below outlines conceptual catalytic approaches for achieving stereocontrol in the synthesis of this compound.
| Synthetic Strategy | Catalytic Method | Description | Potential Advantage |
|---|---|---|---|
| Direct Enantioselective Bromination | Chiral Lewis Acid or Organocatalyst | A chiral catalyst activates the substrate or brominating agent to achieve facial selectivity on the prochiral 5-phenylcyclohexane-1,3-dione. | Atom and step economy (direct functionalization). |
| Diastereoselective Bromination of a Chiral Intermediate | Organocatalytic Desymmetrization | First, a chiral catalyst is used to create an enantioenriched intermediate from 5-phenylcyclohexane-1,3-dione. The existing stereocenter then directs a subsequent bromination step. | High diastereoselectivity is often achievable due to steric or electronic directing effects from the established stereocenter. |
| Kinetic Resolution | Chiral Catalyst | A chiral catalyst selectively brominates one enantiomer of racemic 5-phenylcyclohexane-1,3-dione faster than the other, allowing for the separation of an enantioenriched product or starting material. | Applicable when a racemic starting material is more accessible. |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Phenylcyclohexane 1,3 Dione
Enolization and Tautomeric Equilibria in β-Dicarbonyl Systems and Halogenated Analogues
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. In β-dicarbonyl compounds, this equilibrium, known as keto-enol tautomerism, is particularly prominent. The presence of two carbonyl groups flanking a central carbon atom significantly influences the acidity of the α-hydrogens, facilitating their removal and the subsequent formation of an enol or enolate ion. nih.govnanalysis.comlibretexts.orgmasterorganicchemistry.com This process is not merely a structural curiosity; it governs the reactivity and chemical behavior of these compounds. iucr.org
The equilibrium position between the keto and enol forms is sensitive to a variety of factors, including the solvent's polarity and the nature of substituents on the dicarbonyl framework. researchgate.netresearchgate.net Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in β-dicarbonyl systems, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, often shifting the equilibrium to favor the enol tautomer. libretexts.orgchemistrysteps.comvedantu.com
Detailed Mechanisms of Acid- and Base-Catalyzed Enolization
The interconversion between keto and enol tautomers is typically slow at neutral pH but can be significantly accelerated by the presence of either an acid or a base catalyst. utexas.edu
Acid-Catalyzed Enolization:
In an acidic medium, the process begins with the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbon. utexas.edu This is followed by the removal of an α-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of the enol. libretexts.orgutexas.edu The rate-determining step in this mechanism is the removal of the α-proton. libretexts.orgutexas.edu
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A), forming a resonance-stabilized oxonium ion.
Step 2: Deprotonation of the α-Carbon A base (A⁻) removes a proton from the α-carbon, resulting in the formation of the enol and regeneration of the acid catalyst.
Base-Catalyzed Enolization:
Under basic conditions, the mechanism proceeds through the formation of an enolate anion. masterorganicchemistry.com A base removes an acidic α-hydrogen, creating a resonance-stabilized enolate. libretexts.org Subsequent protonation of the enolate oxygen by a proton source (such as water or the conjugate acid of the base) yields the enol. libretexts.orgutexas.edu
Step 1: Deprotonation of the α-Carbon A base (B:) removes a proton from the α-carbon to form a resonance-stabilized enolate ion.
Step 2: Protonation of the Enolate Oxygen The enolate oxygen is protonated by the conjugate acid of the base (H-B⁺) to form the enol and regenerate the base.
Impact of Bromine Substitution on Keto-Enol Tautomerism and Equilibrium Position
The introduction of a halogen atom, such as bromine, at the α-position of a β-dicarbonyl compound can exert a significant influence on the keto-enol tautomeric equilibrium. The electron-withdrawing nature of the bromine atom affects the acidity of the remaining α-hydrogen and the stability of both the keto and enol forms.
Electron-withdrawing substituents, like chlorine, on the α-carbon of β-diketones have been shown to favor the enol form. researchgate.net This is attributed to the stabilization of the conjugate base enolate anion by the inductive effect of the halogen. researchgate.net Conversely, electron-donating groups tend to favor the keto form. researchgate.net Therefore, it is expected that the bromine atom in 2-bromo-5-phenylcyclohexane-1,3-dione will increase the proportion of the enol tautomer at equilibrium compared to the unsubstituted analog.
Spectroscopic Analysis of Enol Forms and Their Proportions
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for studying keto-enol tautomerism and determining the relative proportions of the tautomers in solution. orientjchem.orgcdnsciencepub.comencyclopedia.pub
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can distinguish between the keto and enol forms because the chemical environments of the nuclei are different in each tautomer. encyclopedia.pubthermofisher.comnih.gov For instance, the α-protons in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. thermofisher.com By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) and the percentage of each form can be calculated. nanalysis.comthermofisher.comnih.gov The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species. encyclopedia.pubthermofisher.com
Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for the presence of both keto and enol forms. The keto tautomer will exhibit a characteristic C=O stretching vibration, while the enol form will show a C=C stretching band and a broad O-H stretching band due to the hydroxyl group. iucr.orgresearchgate.net The relative intensities of these bands can give a qualitative indication of the tautomeric equilibrium.
Below is an interactive table summarizing typical spectroscopic data for β-dicarbonyl compounds.
Computational Studies on Tautomeric Preferences and Dihedral Angles
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of keto-enol tautomerism. orientjchem.org These methods allow for the calculation of the relative energies of the keto and enol tautomers, providing insights into their thermodynamic stability and the position of the tautomeric equilibrium. orientjchem.org
Theoretical studies can also be used to determine geometric parameters such as bond lengths and dihedral angles. smolecule.com For cyclic systems like cyclohexane-1,3-dione derivatives, the dihedral angles of the ring can influence the stability of the different conformations and, consequently, the tautomeric preferences. For instance, in some cyclic systems, the spatial arrangement of the carbonyl group and the α-hydrogen can facilitate the proton transfer process. semanticscholar.org Computational studies on related cyclohexane-1,3-dione derivatives have explored these geometric parameters. smolecule.com
Nucleophilic Substitution Reactions at the Brominated α-Position
The α-carbon of carbonyl compounds is a key site for a variety of chemical transformations, including substitution reactions. libretexts.org The presence of a bromine atom at this position in this compound makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide leaving group.
Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols)
The brominated α-position of this compound is expected to react with a range of nucleophiles, including amines and alcohols. These reactions would proceed via a nucleophilic substitution mechanism, likely Sₙ2, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Reaction with Amines: The reaction with primary or secondary amines would yield α-amino-β-dicarbonyl compounds. These reactions are synthetically useful for the preparation of enaminones, which are valuable intermediates in organic synthesis.
Reaction with Alcohols: In the presence of a base, alcohols can act as nucleophiles, attacking the α-carbon to displace the bromide and form α-alkoxy-β-dicarbonyl derivatives. The base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide ion.
Below is an interactive table summarizing the expected products from the reaction of this compound with various nucleophiles.
Mechanistic Pathways of Substitution: SN2, SN1, and Elimination-Addition Considerations
The substitution reactivity of this compound is governed by several competing mechanistic pathways, primarily the SN2, SN1, and elimination reactions. The specific pathway that predominates is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
SN2 Pathway: The bimolecular nucleophilic substitution (SN2) mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. youtube.com For this compound, the bromine is attached to a secondary carbon atom. While secondary halides can undergo SN2 reactions, the rate is sensitive to steric hindrance. youtube.com The presence of the two adjacent carbonyl groups and the bulky phenyl group at the C5 position can sterically impede the backside attack required for the SN2 mechanism. However, strong, non-bulky nucleophiles in polar aprotic solvents can favor this pathway.
SN1 Pathway: The unimolecular (SN1) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com This mechanism is favored for tertiary halides and for secondary halides that can form a stabilized carbocation. youtube.com In the case of this compound, the departure of the bromide ion would generate a secondary carbocation at the C2 position. This carbocation would be immediately adjacent to an electron-withdrawing carbonyl group, which significantly destabilizes the positive charge through an inductive effect. Therefore, the formation of this carbocation is energetically unfavorable, making the SN1 pathway highly unlikely under typical substitution conditions.
Elimination Reactions (E1 and E2): Elimination reactions, which result in the formation of an alkene, are significant competitors to substitution. docbrown.infosavemyexams.com The E2 mechanism is a one-step process favored by strong, sterically hindered bases and higher temperatures. masterorganicchemistry.com The protons on C6 are alpha to a carbonyl group, making them acidic and susceptible to abstraction by a strong base. This would lead to the formation of 5-phenylcyclohex-2-ene-1,3-dione. The E1 mechanism, proceeding through the same destabilized carbocation as the SN1 pathway, is similarly disfavored.
Elimination-Addition Considerations: While not a standard substitution pathway for aliphatic halides, an elimination-addition sequence is conceptually relevant in the context of rearrangement reactions. For α-halo ketones, this type of mechanism is exemplified by the Favorskii rearrangement, where an internal elimination (cyclization) is followed by the addition of a nucleophile and subsequent ring-opening. This pathway leads to a rearranged product rather than a simple substitution product and is discussed in detail in Section 3.5.
Table 1: Comparison of Mechanistic Pathways for this compound
| Mechanism | Substrate Requirement | Nucleophile/Base | Solvent | Likelihood for this Compound | Rationale |
| SN2 | Methyl > 1° > 2° | Strong, non-bulky | Polar Aprotic | Possible | Secondary halide, but may be sterically hindered. youtube.com |
| SN1 | 3° > 2° | Weak | Polar Protic | Very Unlikely | The resulting carbocation is destabilized by the adjacent carbonyl group. youtube.com |
| E2 | 3° > 2° > 1° | Strong, bulky | Less Polar | Likely | Favored by strong bases and the presence of acidic α-protons. docbrown.info |
| E1 | 3° > 2° | Weak | Polar Protic | Very Unlikely | Proceeds via the same destabilized carbocation as SN1. masterorganicchemistry.com |
Condensation and Annulation Reactions
This compound is a versatile building block in organic synthesis, particularly in reactions that construct complex molecular architectures through condensation and annulation. The presence of the dicarbonyl moiety, acidic protons, and a reactive C-Br bond allows for a variety of transformations.
Formation of Complex Polycyclic Structures and Heterocycles
Cyclohexane-1,3-diones are well-established precursors for the synthesis of a wide range of heterocyclic and polycyclic compounds. researchgate.netthieme-connect.de The parent compound, 5-phenylcyclohexane-1,3-dione (B1588847), is utilized in multi-component reactions to form medicinally relevant scaffolds such as acridines and benzophenanthridines. chemicalbook.comresearchgate.netsigmaaldrich.com
These syntheses often involve an initial Knoevenagel or Michael reaction followed by cyclization and dehydration/aromatization. For example, the condensation of 5-phenylcyclohexane-1,3-dione with aromatic aldehydes and amines or ammonium acetate can lead to the formation of hexahydroacridine-1,8-dione derivatives. researchgate.net The introduction of a bromine atom at the C2 position in this compound enhances its synthetic utility. The bromine atom can act as a leaving group in cyclization steps or be retained in the final product, providing a handle for further functionalization, such as cross-coupling reactions to introduce additional diversity.
Domino Michael-Aldol Annulations with Cycloalkane-1,3-diones
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. A prominent example is the Robinson annulation, which consists of a domino Michael addition and intramolecular aldol (B89426) condensation sequence. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for the formation of six-membered rings, leading to bicyclic and polycyclic systems. fiveable.me
In this context, this compound can serve as the Michael donor. Treatment with a base generates an enolate by deprotonating one of the acidic methylene (B1212753) protons at C4 or C6. This nucleophilic enolate can then add to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular base-catalyzed aldol condensation to yield a bicyclic product, a substituted octahydronaphthalene-1,6-dione. The bromine atom remains in the final structure, offering potential for subsequent chemical modifications.
Table 2: Representative Domino Michael-Aldol Annulation
| Michael Donor | Michael Acceptor | Base | Intermediate | Final Product |
| This compound | Methyl vinyl ketone | NaOEt | 1,5-Diketone | 3-Bromo-8-phenyl-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalene-1,6-dione |
| This compound | Ethyl acrylate | LDA | 1,5-Dicarbonyl | Ethyl 3-bromo-1,6-dioxo-8-phenyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a(1H)-carboxylate |
Further Halogenation Studies
Regioselectivity of Subsequent Bromination on the Cyclohexane (B81311) Ring and Aromatic Moiety
Further bromination of this compound can be directed to either the cyclohexane ring or the pendant phenyl group, depending on the reaction conditions.
Cyclohexane Ring Bromination: Electrophilic bromination of ketones and diones typically proceeds via an enol or enolate intermediate. In this compound, the C2 position is already substituted. The next most acidic protons are on the methylene groups at C4 and C6, which are alpha to one carbonyl group. Under basic or acidic conditions, enolization will occur towards these positions, followed by attack by an electrophilic bromine source (e.g., Br₂). This would result in the formation of a dibrominated product, such as 2,4-dibromo- or 2,6-dibromo-5-phenylcyclohexane-1,3-dione. The regioselectivity between the C4 and C6 positions may be influenced by the steric hindrance imposed by the C5-phenyl group.
Aromatic Moiety Bromination: The phenyl ring can undergo electrophilic aromatic substitution. The cyclohexanedione substituent acts as a deactivating group due to the electron-withdrawing nature of the carbonyls, but it directs incoming electrophiles to the meta position. However, if the reaction is considered from the perspective of the alkyl connection to the ring, it would be weakly activating and ortho, para-directing. Given the strong deactivation from the dione (B5365651), forceful conditions would be required. Using a Lewis acid catalyst like FeBr₃ with Br₂ would lead to substitution on the aromatic ring. The major product would be the meta-brominated derivative due to the powerful directing effect of the carbonyl groups relayed through the ring. Reagents like N-bromosuccinimide (NBS) are also employed for aromatic bromination, often favoring para-substitution under milder conditions if the ring is activated. mdpi.com
Rearrangement Reactions
Alpha-halo ketones are known to undergo characteristic rearrangement reactions, the most notable of which is the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction occurs upon treatment with a base, such as a hydroxide or alkoxide, and results in a skeletal reorganization to form a carboxylic acid or its derivative, typically with ring contraction in cyclic systems. ddugu.ac.inadichemistry.com
For this compound, the Favorskii rearrangement is an expected and synthetically useful transformation. The mechanism proceeds as follows:
Enolate Formation: A base (e.g., sodium hydroxide) abstracts an acidic proton from the α'-carbon (C6) to form an enolate. adichemistry.com
Cyclopropanone (B1606653) Formation: The enolate undergoes an intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the bromine (C2), displacing the bromide ion. This step forms a highly strained, bicyclic cyclopropanone intermediate (4-phenylbicyclo[4.1.0]heptane-2,5-dione). wikipedia.org
Nucleophilic Attack: The nucleophilic base (hydroxide) attacks one of the carbonyl carbons of the cyclopropanone intermediate.
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the three-membered ring. The ring opening occurs to form the more stable carbanion. Cleavage of the C1-C6 bond generates a carbanion at C6, stabilized by the adjacent carbonyl group.
Protonation: The final step is the protonation of the carbanion during acidic workup to yield the final product, a substituted cyclopentanecarboxylic acid.
Investigation of Unusual Rearrangements, including Favorskii-type and Ring Contractions/Expansions
The most characteristic reaction of cyclic α-halo ketones in the presence of a base is the Favorskii rearrangement, which results in a ring contraction. acs.orgwikipedia.org For this compound, this rearrangement is anticipated to yield a 4-phenylcyclopentane-1-carboxylic acid derivative. The reaction is initiated by a base, which abstracts an acidic proton from the α'-carbon (C6), leading to the formation of an enolate. wikipedia.orgpurechemistry.orgmychemblog.com This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a bicyclic cyclopropanone intermediate. acs.orgwikipedia.org
The strained cyclopropanone ring is then susceptible to nucleophilic attack by the base (e.g., hydroxide or alkoxide). mychemblog.com The subsequent cleavage of the cyclopropanone intermediate occurs to form the more stable carbanion, which upon protonation, yields the final ring-contracted product. wikipedia.org The regioselectivity of the ring opening can be influenced by substituents on the ring. acs.org While the Favorskii rearrangement typically leads to ring contraction, the quasi-Favorskii or semi-benzylic rearrangement can occur in systems where enolization is not possible, although this is not the case for the title compound. wikipedia.orgmychemblog.com
| Starting Material | Reagents | Key Intermediate | Product |
|---|---|---|---|
| This compound | Base (e.g., NaOH, NaOR) | Bicyclic cyclopropanone | 4-Phenylcyclopentane-1-carboxylic acid (or ester) |
Computational Insights into Divergent Mechanistic Pathways of Rearrangements
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanistic intricacies of the Favorskii rearrangement. acs.orgresearchgate.net These theoretical investigations have been crucial in comparing the two major proposed mechanisms: the cyclopropanone mechanism and the semi-benzylic mechanism. researchgate.netddugu.ac.in
For α-halocyclohexanones, computational models have shown that the cyclopropanone pathway is generally more energetically favorable than the semi-benzylic route. researchgate.net DFT calculations help to map the potential energy surface of the reaction, identifying transition states and intermediates. Studies have explored the nature of the proposed oxyallyl cation, suggesting that for some systems, it may not be a true intermediate but rather collapses without an energy barrier to the cyclopropanone. researchgate.net
ONIOM-RB3LYP calculations, which combine different levels of theory to treat a large system, have been used to model the rearrangement of α-chlorocyclohexanone with methoxide in the presence of explicit solvent molecules. researchgate.net These studies highlight the role of the solvent in proton relay and stabilizing intermediates. A novel pathway has also been proposed based on theoretical computations, where the chloride ion eliminated during the cyclopropanone formation acts as a nucleophile, leading to a cyclopentane-carbonyl chloride intermediate. researchgate.net These computational approaches are essential for understanding how factors like ring size, substitution, and solvent influence the reaction pathway and outcome. acs.orgresearchgate.net
Cyclization Reactions and Heterocycle Synthesis Applications
Beyond rearrangement reactions, this compound serves as a valuable precursor for the synthesis of complex heterocyclic frameworks. A key strategy involves its conversion into a spirocyclopropane intermediate, which then undergoes ring-opening cyclization reactions.
Ring-Opening Cyclization of Spirocyclopropanes Derived from 1,3-Diones
The title compound is a suitable starting material for the synthesis of 5-phenylcyclohexane-1,3-dione-2-spirocyclopropane. This spirocycle is a doubly activated cyclopropane, making it a versatile intermediate for constructing fused heterocyclic systems. nih.govelsevierpure.com The ring-opening cyclization of such spirocyclopropanes with various nucleophiles has been extensively studied.
One notable application is the reaction with sulfoxonium ylides. For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with dimethylsulfoxonium methylide proceeds regioselectively to produce 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones. nih.govelsevierpure.comjst.go.jp This transformation constructs a chromane skeleton. nih.gov The reaction is believed to proceed via nucleophilic attack of the ylide on one of the cyclopropyl carbons, leading to ring opening and subsequent intramolecular cyclization. This methodology is applicable to spirocyclopropanes derived from cyclopentane- and cycloheptane-1,3-diones as well, allowing for the construction of various fused ring systems. nih.govelsevierpure.comjst.go.jp
| Spirocyclopropane Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 5-Phenylcyclohexane-1,3-dione-2-spirocyclopropane | Dimethylsulfoxonium methylide | Hexahydro-5H-1-benzopyran-5-one | nih.govelsevierpure.com |
| 5-Phenylcyclohexane-1,3-dione-2-spirocyclopropane | Sulfoxonium ethylide/butylide/benzylide | 2,3-trans-Disubstituted hexahydro-5H-1-benzopyran-5-one | nih.govjst.go.jp |
Synthetic Strategies for Indole and Benzofuran Frameworks
The versatile spirocyclopropane intermediate derived from this compound is also a key building block for synthesizing indole and benzofuran skeletons.
Indole Synthesis: An efficient method for creating the indole framework involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. nih.govacs.orgresearchgate.net This reaction proceeds at room temperature, often without any catalyst, to provide 2-substituted tetrahydroindol-4-ones in good to excellent yields. nih.govacs.org The reaction is highly regioselective, with the amine attacking the cyclopropane ring to exclusively form the 2-substituted isomer. nih.gov The resulting tetrahydroindol-4-one can then be readily aromatized to furnish the corresponding 2-substituted 4-hydroxyindole derivative. nih.govresearchgate.net This strategy has also been extended to the synthesis of 1-azaazulenes by using spirocyclopropanes derived from cycloheptane-1,3-dione. clockss.org
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| 5-Phenylcyclohexane-1,3-dione-2-spirocyclopropane | Primary Amine (R-NH₂) | 2-Substituted-tetrahydroindol-4-one | 2-Substituted-4-hydroxyindole | nih.govacs.org |
Benzofuran Synthesis: The synthesis of the benzofuran core can be achieved through an iodide-catalyzed ring-opening cyclization of the same spirocyclopropane precursors. elsevierpure.comresearchgate.net In this reaction, iodide acts as both a nucleophile and a leaving group. The reaction of spirocyclopropanes with electron-withdrawing groups on the cyclopropane ring with a combination of a tetrabutylammonium iodide catalyst and trifluoromethanesulfonic acid leads to 2-substituted tetrahydrobenzofuran-4-ones. elsevierpure.com Alternatively, using calcium iodide can afford the 3-substituted isomers. elsevierpure.com For non-substituted spirocyclopropanes, trimethylsilyl iodide at room temperature is effective in producing 3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones in high yields. elsevierpure.com
| Spirocyclopropane Substrate | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| 2'-Aryl/EWG-cyclohexane-1,3-dione-2-spirocyclopropane | TBAI / TfOH | 2-Substituted tetrahydrobenzofuran-4-one | elsevierpure.com |
| 2'-Aryl/EWG-cyclohexane-1,3-dione-2-spirocyclopropane | CaI₂ | 3-Substituted tetrahydrobenzofuran-4-one | elsevierpure.com |
| Nonsubstituted-cyclohexane-1,3-dione-2-spirocyclopropane | TMSI | 3,5,6,7-Tetrahydro-1-benzofuran-4(2H)-one | elsevierpure.com |
Redox Chemistry Investigations
The redox chemistry of this compound is primarily governed by the reactive β-dicarbonyl moiety. These functional groups are susceptible to oxidation by various reagents, leading to a range of potential derivatives.
Oxidation Pathways and Derivative Formation
The oxidation of β-dicarbonyl compounds can be achieved using several methods, with hypervalent iodine reagents being particularly effective. nih.gov Reagents such as o-iodoxybenzoic acid (IBX) are known to oxidize β-hydroxyketones to the corresponding β-diketones. nih.gov The direct oxidation of 1,3-diketones can lead to various products depending on the reaction conditions and the specific oxidant used.
For a substrate like this compound, oxidation could potentially lead to the formation of a cyclohexene-1,3-dione derivative through dehydrogenation or the introduction of a hydroxyl group at an adjacent position. Hypervalent iodine(III) reagents, like diacetoxyiodobenzene (PIDA), are known to generate β-diketo iodonium ylides from 1,3-dicarbonyl compounds, which can act as 1,3-dipoles in further reactions. mdpi.com In the presence of an oxidizing agent and a suitable copper catalyst, α-alkoxylation of β-diketones can occur, followed by further oxidation to a hydroperoxide intermediate. thieme-connect.de While specific studies on the oxidation of this compound are not prevalent, the known reactivity of the β-dicarbonyl group suggests that oxidative pathways could provide access to highly functionalized cyclic compounds. nih.govijpras.com
Reduction Pathways of Carbonyl Groups
The reduction of the carbonyl groups in this compound represents a key transformation, yielding synthetically valuable intermediates such as β-hydroxy ketones and 1,3-diols. The reaction can proceed in a stepwise manner, and the chemo- and stereoselectivity of the reduction are highly dependent on the choice of reducing agent and the reaction conditions. Common pathways include reduction with hydride reagents, such as sodium borohydride, and catalytic hydrogenation.
The initial reduction of one of the two carbonyl groups leads to the formation of the intermediate mono-alcohol, 2-bromo-3-hydroxy-5-phenylcyclohexan-1-one. Further reduction of the remaining carbonyl group yields the final product, 2-bromo-5-phenylcyclohexane-1,3-diol. The stereochemical outcome of these reduction steps is of significant interest, as new chiral centers are generated.
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of ketones due to its mild nature and good chemoselectivity. In the case of this compound, NaBH₄ can facilitate either a partial or a complete reduction of the carbonyl functionalities. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
The stepwise reduction can be represented as follows:
Mono-reduction: this compound is reduced to 2-bromo-3-hydroxy-5-phenylcyclohexan-1-one.
Di-reduction: The intermediate β-hydroxy ketone is further reduced to 2-bromo-5-phenylcyclohexane-1,3-diol.
Control over the extent of the reduction can often be achieved by careful manipulation of the reaction conditions, such as temperature, solvent, and the stoichiometry of the reducing agent. For instance, using a limited amount of NaBH₄ at low temperatures would favor the formation of the mono-reduction product.
The stereoselectivity of the hydride attack is influenced by the steric hindrance posed by the substituents on the cyclohexane ring, namely the phenyl and bromine groups. The approach of the hydride can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of diastereomeric alcohols. The relative orientation of the hydroxyl group with respect to the phenyl and bromine substituents is a critical aspect of the reaction's outcome.
| Reducing Agent | Conditions | Major Product | Minor Product(s) | Comments |
|---|---|---|---|---|
| NaBH₄ (1 equivalent) | Methanol, 0 °C | 2-Bromo-3-hydroxy-5-phenylcyclohexan-1-one | 2-Bromo-5-phenylcyclohexane-1,3-diol, Starting Material | Favors mono-reduction, a mixture of diastereomers of the alcohol is expected. |
| NaBH₄ (>2 equivalents) | Methanol, Room Temperature | 2-Bromo-5-phenylcyclohexane-1,3-diol | 2-Bromo-3-hydroxy-5-phenylcyclohexan-1-one | Drives the reaction towards complete reduction, yielding a mixture of diol diastereomers. |
| H₂, Pd/C | Ethanol, 1 atm | 5-Phenylcyclohexane-1,3-dione | 5-Phenylcyclohexan-1-ol-3-one | Catalytic hydrogenation can also lead to debromination. |
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative pathway for the reduction of the carbonyl groups. Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. This method involves the addition of molecular hydrogen across the C=O double bonds.
A significant consideration in the catalytic hydrogenation of this compound is the potential for concurrent dehalogenation. The carbon-bromine bond can be susceptible to hydrogenolysis, particularly with catalysts like palladium. This can lead to the formation of 5-phenylcyclohexane-1,3-dione as a byproduct, or even the main product, depending on the catalyst and reaction conditions. Subsequent hydrogenation of the debrominated product can then yield 5-phenylcyclohexan-1-ol-3-one and 5-phenylcyclohexane-1,3-diol.
The stereochemical outcome of catalytic hydrogenation is often governed by the adsorption of the substrate onto the catalyst surface. The molecule will typically adsorb on its less hindered face, leading to the delivery of hydrogen from that side and potentially resulting in high diastereoselectivity.
The choice between hydride reduction and catalytic hydrogenation allows for different product profiles. While NaBH₄ reduction primarily targets the carbonyl groups, catalytic hydrogenation can also affect other functional groups, such as the halogen substituent, providing access to a different range of derivatives.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
NMR spectroscopy is the most powerful tool for the complete structural elucidation of 2-Bromo-5-phenylcyclohexane-1,3-dione in solution. It not only confirms the carbon-hydrogen framework but is also exceptionally sensitive to the compound's tautomeric equilibrium between the diketo and the two possible enol forms. The dynamic exchange between these forms can be studied by analyzing chemical shifts, coupling constants, and through variable temperature experiments. researchgate.netruc.dkmdpi.comfu-berlin.de
High-resolution ¹H and ¹³C NMR spectra provide primary data on the molecular structure. In the diketo form, the spectrum would be expected to show distinct signals for each proton and carbon in the asymmetric environment. However, 1,3-dicarbonyl compounds predominantly exist in a more stable, conjugated enol form in many common NMR solvents like CDCl₃. mdpi.com This keto-enol tautomerism significantly influences the observed spectra. researchgate.netruc.dk
For this compound, the enol form is stabilized by an intramolecular hydrogen bond. The ¹H NMR spectrum of the enol tautomer would characteristically feature a downfield signal for the enolic hydroxyl proton, often appearing as a broad singlet. The protons on the cyclohexane (B81311) ring would exhibit chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling with neighboring protons. The phenyl group protons would typically appear in the aromatic region of the spectrum.
The ¹³C NMR spectrum is equally informative. The presence of the enol form is confirmed by signals corresponding to sp²-hybridized carbons of the C=C double bond and the enolized carbonyl group, which appear at different chemical shifts compared to the sp³ carbons and dual carbonyl signals expected for the pure diketo form.
Table 1: Predicted ¹H NMR Chemical Shifts for the Enol Form of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Enolic OH | 10.0 - 15.0 | broad s |
| CH (at C5) | 3.0 - 3.5 | m |
| CH₂ (at C4) | 2.5 - 3.0 | m |
| CH₂ (at C6) | 2.5 - 3.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Enol Form of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 200 |
| C-OH (enol) | 175 - 185 |
| C-Br (enol) | 100 - 110 |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 125 - 130 |
| CH (at C5) | 40 - 45 |
| CH₂ (at C4) | 30 - 35 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the specific tautomeric form present. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for identifying the enol form. shd-pub.org.rs
HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, there are two possible enol tautomers. By analyzing the HMBC spectrum, the exact structure can be determined. For instance, a correlation between the enolic hydroxyl proton and the two carbonyl carbons would confirm the delocalized nature of the system. Furthermore, correlations from the protons on the C4, C5, and C6 positions to the various sp² carbons of the enol system would firmly establish the connectivity and distinguish between the possible enol isomers.
The analysis of complex ¹H NMR spectra, where signals may overlap, can be simplified by altering the chemical environment. Changing the deuterated solvent can induce shifts in proton resonances, helping to resolve overlapping multiplets. researchgate.netthieme-connect.de Aromatic solvents, for example, can cause significant shifts due to their magnetic anisotropy.
A more targeted approach involves the use of lanthanide-induced shift (LIS) reagents, such as tris(dipivaloylmethanato)europium(III) (Eu(DPM)₃). organicchemistrydata.orgnih.gov These paramagnetic complexes act as Lewis acids and reversibly coordinate to basic sites in the molecule, such as the carbonyl and hydroxyl groups of the enol form. slideshare.netyoutube.comlibretexts.org This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. nih.govslideshare.net Protons closer to the binding site experience a larger downfield shift (with europium reagents). slideshare.netlibretexts.org This effect spreads out the signals, simplifies the spectrum, and aids in the assignment of protons based on their spatial relationship to the chelating site. youtube.comlibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric State Assessment
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and assessing its tautomeric state. The IR spectrum of this compound would provide clear evidence for the predominant tautomer.
Dione (B5365651) Form : If the compound existed in the diketo form, the spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the two ketone groups, typically in the range of 1700-1740 cm⁻¹.
Enol Form : The enol tautomer, stabilized by a strong intramolecular hydrogen bond, would exhibit a distinctly different IR spectrum. Key absorptions would include:
A broad O-H stretching band in the 2500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.
A strong, conjugated C=O stretching vibration, shifted to a lower frequency (typically 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding.
A C=C stretching vibration for the enol double bond, usually around 1580-1620 cm⁻¹.
C-H stretching bands for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹). libretexts.orglibretexts.org
The presence and positions of these bands allow for a definitive assessment of the tautomeric state in the solid phase or in a specific solvent.
Table 3: Characteristic IR Absorption Frequencies for this compound (Enol Form)
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (intramolecular H-bond) | Stretch, broad | 2500 - 3200 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (conjugated, H-bonded) | Stretch | 1600 - 1640 | Strong |
| C=C (enol & aromatic) | Stretch | 1580 - 1620 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the presence of the bromine atom.
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). chegg.com Consequently, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge (m/z) units. libretexts.orgchemguide.co.ukpearson.com This M and M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uk
Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of the bromine radical (•Br), loss of carbon monoxide (CO), and cleavage of the cyclohexanedione ring.
While conventional MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₂H₁₁BrO₂), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the chemical formula.
Table 4: Predicted Molecular Ion Data for this compound
| Ion | Elemental Formula | Isotope | Calculated Exact Mass | Relative Abundance |
|---|---|---|---|---|
| [M]⁺ | C₁₂H₁₁⁷⁹BrO₂ | ⁷⁹Br | 265.9946 | ~100% |
Advanced X-ray Crystallography for Solid-State Structure Determination
Advanced X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound, this method provides precise information regarding its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.
X-ray diffraction analysis of a single crystal of this compound would yield a detailed set of crystallographic data. This data is typically presented in a standardized format, as shown in the hypothetical data table below, which is based on expected values for such a compound.
Interactive Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁BrO₂ |
| Formula Weight | 267.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and would be determined experimentally.
The refinement of the crystal structure would provide precise atomic coordinates, from which intramolecular bond lengths and angles can be calculated. The carbon-carbon bond lengths within the phenyl and cyclohexane rings would be consistent with their respective hybridization states. The C-Br and C=O bond lengths would also be determined with high precision, providing insight into the electronic environment of these functional groups.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.
For this compound, Hirshfeld surface analysis would be crucial for understanding how the molecules pack in the solid state and which non-covalent interactions are most significant. The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are indicative of hydrogen bonds or other strong interactions.
In the case of this compound, the key intermolecular contacts would involve hydrogen, bromine, oxygen, and carbon atoms. The expected contributions of these contacts are summarized in the hypothetical data table below, based on analyses of similar organic molecules.
Interactive Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | ~40-50% | The most abundant contacts, representing van der Waals interactions between hydrogen atoms. |
| O···H/H···O | ~15-25% | Indicative of C-H···O hydrogen bonds, which are expected to be significant in the crystal packing. |
| C···H/H···C | ~10-20% | Representing interactions between hydrogen atoms and the carbon atoms of the phenyl and cyclohexane rings. |
| Br···H/H···Br | ~5-15% | Halogen bonding interactions involving the bromine atom, which can play a crucial role in directing the crystal packing. |
| C···C | ~2-8% | Potentially indicating π-π stacking interactions between the phenyl rings of adjacent molecules. |
| Other | <5% | Other minor contacts, such as O···O, Br···O, etc. |
The analysis of the Hirshfeld surface and the corresponding fingerprint plots would provide a detailed picture of the supramolecular assembly of this compound in the solid state. This information is critical for understanding its physicochemical properties and for the rational design of new materials based on this molecular scaffold.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 2-Bromo-5-phenylcyclohexane-1,3-dione, from its three-dimensional shape to its reactivity patterns.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a cyclic system like this compound, this involves a conformational analysis to identify the most stable arrangement of its atoms in space. The cyclohexane-1,3-dione ring can adopt several conformations, such as chair, boat, and twist-boat forms.
Due to steric hindrance, the bulky phenyl and bromo substituents are expected to preferentially occupy equatorial positions in the most stable chair conformation to minimize unfavorable 1,3-diaxial interactions. DFT calculations can precisely determine the relative energies of these different conformations and provide detailed geometric parameters like bond lengths and angles for the most stable conformer. In analogous systems, such as other 2-halocyclohexanones, the preference for the equatorial position of the halogen is well-documented, influenced by both steric and electronic effects.
| Conformer | Substituent Positions | Expected Relative Stability | Key Steric Interactions |
|---|---|---|---|
| Chair | Phenyl (eq), Bromo (eq) | Most Stable | Minimized 1,3-diaxial interactions |
| Chair | Phenyl (ax), Bromo (eq) | Less Stable | Significant 1,3-diaxial interactions involving the phenyl group |
| Chair | Phenyl (eq), Bromo (ax) | Less Stable | 1,3-diaxial interactions involving the bromo group |
| Twist-Boat | - | Generally less stable than the chair conformation | Avoidance of flagpole interactions present in the boat form |
DFT is a powerful tool for investigating reaction mechanisms by calculating the energy profile of a reaction pathway. This involves identifying and calculating the energies of reactants, products, any intermediates, and the transition states that connect them. For this compound, several reactions could be of interest, such as enolization, which is common for 1,3-diones, or nucleophilic substitution at the carbon bearing the bromine atom.
By mapping the potential energy surface, researchers can determine the activation energy for a given reaction, which is the energy barrier that must be overcome for the reaction to occur. This information helps in predicting the feasibility and rate of a reaction. For instance, a DFT study could elucidate the mechanism of a base-catalyzed elimination of HBr or the substitution of the bromine atom by a nucleophile, providing insights that are valuable for synthetic applications.
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the dione (B5365651) and the phenyl ring, while the LUMO is likely to be centered on the carbon-bromine bond and the carbonyl carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Furthermore, the charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map shows regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms would be regions of negative potential, while the hydrogen atoms and the carbon attached to the bromine would be regions of positive potential.
| Analysis | Predicted Location/Feature | Chemical Significance |
|---|---|---|
| HOMO | Likely localized on the phenyl ring and oxygen atoms | Site of electrophilic attack (electron donation) |
| LUMO | Likely localized on the C-Br bond and carbonyl carbons | Site of nucleophilic attack (electron acceptance) |
| MEP - Negative Potential | Around the carbonyl oxygen atoms | Attraction of electrophiles |
| MEP - Positive Potential | Around the carbon atom bonded to bromine | Attraction of nucleophiles |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules. By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts. Comparing these calculated shifts with experimental data can confirm the structure of this compound and help in the assignment of its complex NMR spectra.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. This computational approach aids in the interpretation of the experimental IR spectrum by assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the carbonyl (C=O) groups.
| Spectroscopic Technique | Calculable Parameter | Application |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (¹H, ¹³C) | Structural elucidation and conformational analysis |
| IR (Infrared) | Vibrational Frequencies | Identification of functional groups and confirmation of structure |
Quantum Chemical Descriptors and Reactivity Indices (e.g., TPSA, LogP)
Quantum chemical calculations can also be used to determine various molecular descriptors that are important in fields like medicinal chemistry and materials science. These descriptors quantify different aspects of a molecule's structure and properties.
For instance, the Topological Polar Surface Area (TPSA) is a descriptor that is correlated with the bioavailability of a drug. It is calculated from the surface areas of polar atoms in the molecule. The partition coefficient (LogP), which describes the distribution of a compound between an aqueous and a nonpolar phase, is another crucial descriptor for drug-likeness. While often estimated using empirical methods, quantum chemical calculations can provide the underlying electronic structure data to refine these predictions. These descriptors for this compound would be valuable in assessing its potential as a bioactive compound.
| Descriptor | Significance | Predicted Trend for this compound |
|---|---|---|
| TPSA (Topological Polar Surface Area) | Correlates with drug transport properties and bioavailability | Moderate, due to the two carbonyl groups |
| LogP (Partition Coefficient) | Indicates lipophilicity and affects absorption and distribution | Relatively high, due to the phenyl and bromo substituents |
| Molecular Weight | Influences size-related properties and pharmacokinetics | Within the range typical for small molecule drugs |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability | Expected to be moderately reactive |
Molecular Dynamics Simulations (Potential Future Research Avenues)
While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic interactions.
Future research could employ MD simulations to explore the conformational landscape of this molecule in different solvent environments, providing a more detailed understanding of its flexibility and the interplay between different conformers. If this compound is considered for biological applications, MD simulations could be used to study its interaction with a target protein, revealing details about its binding mode and affinity. This would be a promising avenue for future computational studies on this compound.
Applications in Advanced Organic Synthesis
Role as a Building Block in the Construction of Complex Organic Architectures
2-Bromo-5-phenylcyclohexane-1,3-dione's structure is well-suited for the synthesis of intricate organic molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the dicarbonyl moiety allows for a range of condensation and alkylation reactions.
Saturated bridged-bicyclic compounds are of significant interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings, offering improved physicochemical properties. nih.govsemanticscholar.org The development of methods for preparing polysubstituted versions of these structures is an active area of research. nih.govsemanticscholar.org
This compound is a promising precursor for the synthesis of polysubstituted bicyclo[3.3.1]nonane and related bicyclic systems. The α-bromo ketone functionality can undergo intramolecular alkylation with an enolate formed from the β-dicarbonyl system under basic conditions. This can be achieved by first introducing a suitable carbon chain at the C-2 position (via substitution of the bromine) or at the C-4 or C-6 positions, followed by a base-induced intramolecular cyclization to form the bicyclic core. This approach allows for the creation of bicyclic compounds with functionality at various positions. A general strategy involves a Michael-aldol annulation, which has been used to construct functionalized bicyclo[3.n.1]alkanes from substituted 1,3-cyclohexanediones. ucl.ac.uk
Table 1: Potential Reactions for Bicyclo Compound Synthesis
| Reaction Type | Reactant with this compound | Resulting Intermediate | Subsequent Reaction | Final Product |
| Intramolecular Alkylation | A nucleophile with a tethered leaving group | A substituted dione (B5365651) with a pendant electrophile | Intramolecular cyclization | Polysubstituted bicyclo compound |
| Michael-Aldol Annulation | α,β-Unsaturated aldehydes (enals) | A Michael adduct | Intramolecular aldol (B89426) condensation | Bicyclic ketol |
The construction of highly functionalized carbocycles is a central theme in organic synthesis, with ring contraction and expansion methods being powerful tools. rsc.orgntu.ac.uk this compound can serve as a scaffold for building such complex carbocyclic systems. The bromine atom can be replaced by a variety of substituents through nucleophilic substitution or cross-coupling reactions. The resulting substituted dione can then undergo further transformations. For example, Favorskii-type rearrangements, common for α-halo ketones, could lead to ring contraction and the formation of functionalized cyclopentane derivatives. Additionally, the dicarbonyl moiety can be used to construct new rings onto the existing cyclohexane (B81311) frame through condensation reactions followed by cyclization.
Strategic Utility in Heterocyclic Compound Synthesis
Cyclohexane-1,3-diones are important precursors for a wide array of nitrogen- and oxygen-containing heterocycles. researchgate.net The presence of the bromo substituent in this compound enhances its utility in this area.
The Paal-Knorr synthesis is a classic method for the synthesis of furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While this compound is a 1,3-dicarbonyl compound, it can be elaborated into a suitable 1,4-dicarbonyl precursor. For instance, the reaction of the enolate of this compound with an α-haloketone would lead to a 2,2-disubstituted 1,3-dione. Subsequent cleavage of one of the carbonyl groups or rearrangement could potentially yield a 1,4-dicarbonyl compound, which would then undergo acid-catalyzed cyclization to form a highly substituted furan ring fused to the carbocyclic frame. This would result in a tetrahydrobenzofuran derivative.
Indole and benzofuran motifs are present in a vast number of natural products and pharmaceuticals. nih.govscienceopen.comnih.gov this compound is a valuable starting material for the synthesis of fused indole and benzofuran systems.
The general approach involves the reaction of the α-bromo ketone with anilines or phenols. For the synthesis of indole derivatives, a reaction with a primary or secondary aniline could proceed via initial N-alkylation to form an aminoketone intermediate. This intermediate can then undergo an intramolecular cyclization between the amine and one of the carbonyl groups, followed by dehydration to yield a tetrahydrocarbazole derivative.
Similarly, for benzofuran synthesis, reaction with a phenol under basic conditions would lead to O-alkylation, forming an aryloxy ketone. An intramolecular cyclization, often promoted by acid, would then furnish a tetrahydrodibenzofuran skeleton. mdpi.com The presence of the phenyl group at the 5-position would result in highly substituted, polycyclic aromatic systems.
Table 2: Synthesis of Fused Indoles and Benzofurans
| Target Heterocycle | Reagent | Key Intermediate | Cyclization Condition |
| Indole derivative (Tetrahydrocarbazole) | Aniline or substituted aniline | α-Anilino-β-diketone | Acid or base catalysis |
| Benzofuran derivative (Tetrahydrodibenzofuran) | Phenol or substituted phenol | α-Phenoxy-β-diketone | Acid catalysis |
Acridine-1,8-diones are an important class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science as fluorescent dyes. rsc.orgbohrium.com They are typically synthesized via a one-pot multicomponent reaction involving a 1,3-cyclohexanedione, an aldehyde, and an amine or ammonium acetate.
5-Phenylcyclohexane-1,3-dione (B1588847), the parent compound of the title molecule, is a known precursor for the synthesis of acridine dione derivatives. chemicalbook.com The Hantzsch-type condensation reaction proceeds with two equivalents of the dione, one equivalent of an aldehyde, and an amine. In the case of this compound, it is expected to react in a similar manner. The bromine atom at the 2-position may influence the course of the reaction or be retained in the final product, leading to a halogenated acridine dione which could be used for further functionalization. Alternatively, elimination of HBr during the reaction could lead to an unsaturated acridine dione system.
Formation of Pyrazole and Pyrimidine Derivatives
The 1,3-dicarbonyl moiety within this compound serves as a classical synthon for the construction of five- and six-membered heterocyclic rings. The reaction of β-diketones with dinucleophiles like hydrazine (B178648) and amidines is a well-established route to pyrazoles and pyrimidines, respectively.
Synthesis of Fused Pyrazoles: The reaction of 1,3-diketones with hydrazine or its derivatives is a fundamental method for pyrazole synthesis. ijpras.com In the case of this compound, condensation with hydrazine would be expected to yield a fused pyrazole system. The reaction typically proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The presence of the phenyl group at the 5-position and the bromine at the 2-position of the cyclohexane ring offers opportunities for further functionalization of the resulting fused heterocyclic product. While general methods for pyrazole synthesis from 1,3-diketones are common, specific studies detailing the reaction yields and conditions for this compound are areas of ongoing research interest. organic-chemistry.orgbeilstein-journals.org
Synthesis of Fused Pyrimidines: Similarly, the condensation of 1,3-dicarbonyl compounds with amidines, urea, or thiourea is a cornerstone of pyrimidine synthesis. bu.edu.eg Reacting this compound with an amidine, for instance, would likely lead to the formation of a fused pyrimidine structure. This transformation involves the initial formation of an enamine or a related intermediate, followed by cyclization and elimination of water. The resulting fused pyrimidines are scaffolds of significant interest in medicinal chemistry. The specific reaction kinetics and regiochemical outcomes for this compound remain a specialized topic within the broader field of heterocyclic synthesis. doaj.orgresearchgate.net
Intermediate in the Synthesis of Natural Product Analogs
Cyclohexane-1,3-dione derivatives are recognized as valuable building blocks in the total synthesis of natural products and their analogs due to their utility in forming polycyclic systems. smolecule.com
Approaches to Steroid Intermediates
The construction of the steroidal ABCD-ring system is a classic challenge in organic synthesis. The Robinson annulation, a powerful ring-forming reaction, is frequently employed for this purpose and often utilizes cyclic 1,3-diones. wikipedia.orgfiveable.me This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring.
This compound, or its de-halogenated precursor, represents a potential A-ring or C-ring synthon in the synthesis of steroid intermediates. For example, as a Michael donor, its enolate could react with a suitable α,β-unsaturated ketone like methyl vinyl ketone to initiate the annulation process, leading to a bicyclic system that forms the core of a steroid analog. The phenyl substituent would provide a synthetic handle for further modifications, mimicking functionalities present in some natural or synthetic steroids. The development of enantioselective Robinson annulations has been a significant focus, allowing for the stereocontrolled synthesis of these complex molecules. nih.govresearchgate.net
Regioselective Transformations and Their Synthetic Utility
The reactivity of this compound is governed by the interplay of its three key functional groups: two carbonyls and a carbon-bromine bond. This arrangement allows for a variety of regioselective transformations. The α-bromo position is highly electrophilic and susceptible to nucleophilic substitution, while the acidic α-protons adjacent to the carbonyl groups can be selectively removed to form enolates for C-C bond formation.
The choice of base and reaction conditions can direct the regioselectivity of alkylation and other transformations. For instance, the bromine atom can act as a leaving group in reactions with nucleophiles, or it can influence the regioselectivity of enolization. The synthetic utility of α-haloketones in heterocyclic synthesis is well-documented, as they serve as versatile precursors for a wide range of ring systems through reactions with various nucleophiles. nih.gov The specific regiochemical outcomes in reactions involving this compound depend on factors such as steric hindrance from the phenyl group and the electronic nature of the reactants.
Development of Novel Synthetic Methodologies Employing this compound as a Key Synthon
The unique reactivity of this compound makes it an attractive starting material for the development of novel synthetic methodologies. Its ability to act as both an electrophile (at the C-Br bond) and a nucleophile (via its enolate) allows for its participation in cascade or multicomponent reactions to build molecular complexity rapidly.
For example, methodologies could be designed where an initial nucleophilic substitution of the bromide is followed by an intramolecular reaction involving one of the carbonyl groups. Alternatively, its enolate could participate in a Michael addition, with the resulting adduct undergoing a subsequent cyclization involving the bromine atom. Such strategies are at the forefront of modern organic synthesis, aiming to create complex molecules efficiently and with high selectivity. The development of new catalytic systems to control the reactivity and selectivity of transformations involving this synthon is an active area of research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-phenylcyclohexane-1,3-dione, and how do reaction conditions influence yield?
- The synthesis of cyclohexane-1,3-dione derivatives typically involves condensation reactions between cyclohexane-1,3-dione and aryl/alkyl halides. For brominated analogs, nucleophilic substitution or halogenation under controlled conditions (e.g., using NaBr/H₂SO₄ or bromine sources like NBS) is common . Temperature and solvent polarity critically affect regioselectivity; for example, polar aprotic solvents (DMF, DMSO) enhance bromine activation. Purification often requires recrystallization or column chromatography to isolate the dione core while retaining stereochemical integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for phenyl) and ketone carbons (δ 200–210 ppm). The bromine atom induces deshielding in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~306 for C₁₂H₁₀BrO₂). Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bromine’s position and confirming the dione’s planar geometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in organocatalytic reactions?
- Density functional theory (DFT) calculations (B3LYP/6-31G**) model bromine’s electron-withdrawing effects, which polarize the dione’s carbonyl groups. This enhances electrophilicity, facilitating asymmetric organocatalysis (e.g., Michael additions or Diels-Alder reactions). Transition-state analysis predicts enantioselectivity when paired with chiral catalysts like proline derivatives .
Q. What strategies resolve contradictory data in X-ray crystallography for brominated cyclohexanediones?
- Contradictions arise from disordered bromine positions or twinning. Use SHELXL’s TWIN command to model twinned crystals and ISOR restraints to refine bromine’s anisotropic displacement parameters. High-resolution data (≤1.0 Å) and synchrotron sources improve accuracy . For ambiguous cases, cross-validate with solid-state NMR or Hirshfeld surface analysis .
Q. How does bromine substitution influence the compound’s bioactivity compared to non-halogenated analogs?
- Bromine increases lipophilicity (logP ~2.5 vs. ~1.8 for non-brominated diones), enhancing membrane permeability in cellular assays. In enzymatic studies, bromine’s steric bulk and electronegativity disrupt binding pockets, as shown in kinase inhibition assays. Compare IC₅₀ values against fluorinated or chlorinated analogs to quantify halogen effects .
Methodological Challenges
Q. How to optimize regioselectivity in derivatizing this compound for heterocycle synthesis?
- Bromine directs electrophilic substitution to the para position. For Gewald thiophene synthesis, react the dione with malononitrile and sulfur in ethanol under reflux (80°C, 12 hr). Monitor intermediates via TLC and isolate thiophene derivatives via acid precipitation (yield: 60–75%) .
Q. What are the pitfalls in scaling up brominated dione synthesis, and how are they mitigated?
- Scaling increases byproduct formation (e.g., dibrominated species). Use flow chemistry for precise bromine stoichiometry and inline IR monitoring. For purification, switch from column chromatography to fractional crystallization in hexane/ethyl acetate (3:1) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
